molecular formula C12H15N3O2S B1599785 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine CAS No. 383865-57-4

4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine

Cat. No.: B1599785
CAS No.: 383865-57-4
M. Wt: 265.33 g/mol
InChI Key: DOIKFFGWUPLXGA-UHFFFAOYSA-N
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Description

4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C12H15N3O2S and a molecular weight of 265.34 g/mol . It is known for its unique structure, which includes a methoxy group, a morpholine ring, and a benzothiazole core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine typically involves the reaction of 4-methoxy-2-aminobenzothiazole with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine is unique due to the presence of both the methoxy group and the morpholine ring, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-16-9-3-2-8(15-4-6-17-7-5-15)11-10(9)14-12(13)18-11/h2-3H,4-7H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIKFFGWUPLXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)N3CCOCC3)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464823
Record name 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383865-57-4
Record name 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(2-Methoxy-5-morpholin-4-yl-phenyl)-thiourea (5.0 g, 19 mmol) in chloroform (130 ml) are treated with bromine (960 □1) and the mixture refluxed for 18 hours. After removal of the volatile components in vacuo, the product is recrystallized from THF (2.8 g, 57%). MS: m/e=266 (M+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine
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Reactant of Route 4
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Reactant of Route 5
4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine
Reactant of Route 6
4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine

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